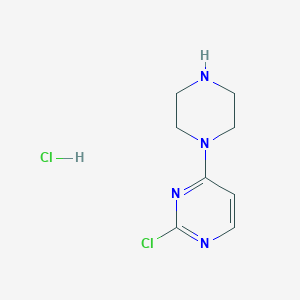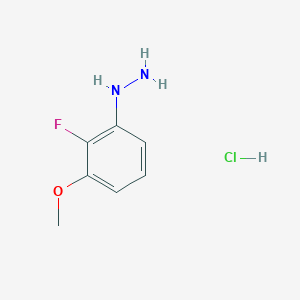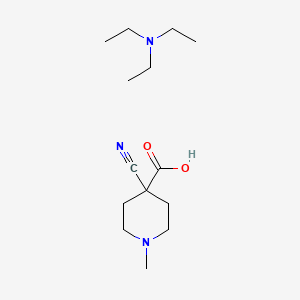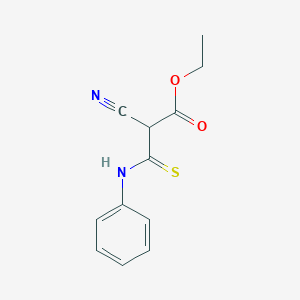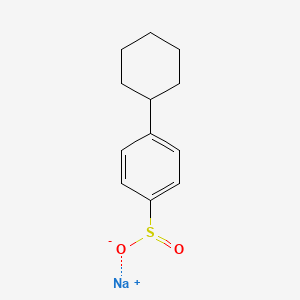![molecular formula C5H11ClN2O B15157421 1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B15157421.png)
1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is a chemical compound with a unique structure that includes an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride typically involves the formation of the oxazoline ring followed by the introduction of the methanamine group. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazoline ring. The methanamine group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: Another five-membered heterocyclic compound with nitrogen atoms.
Oxazole: Similar to oxazoline but with a double bond in the ring.
Thiazole: Contains sulfur in the ring structure.
Uniqueness
1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is unique due to its specific ring structure and the presence of the methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C5H11ClN2O |
|---|---|
Poids moléculaire |
150.61 g/mol |
Nom IUPAC |
[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-5(3-6)8-7-4;/h5H,2-3,6H2,1H3;1H/t5-;/m1./s1 |
Clé InChI |
UMNTWZSDXYQGMR-NUBCRITNSA-N |
SMILES isomérique |
CC1=NO[C@H](C1)CN.Cl |
SMILES canonique |
CC1=NOC(C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)propanoic acid](/img/structure/B15157345.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157353.png)
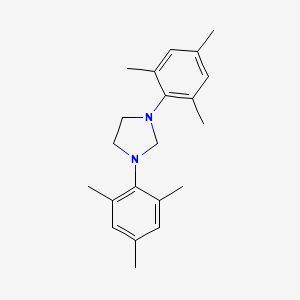
![1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B15157368.png)
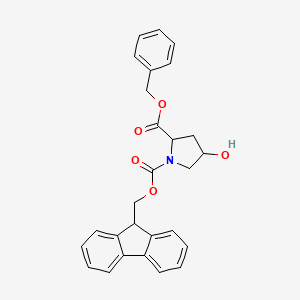
![2-[4-(4-Methoxyphenyl)piperazino]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide](/img/structure/B15157379.png)

